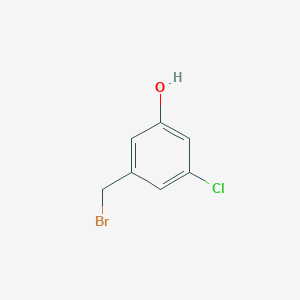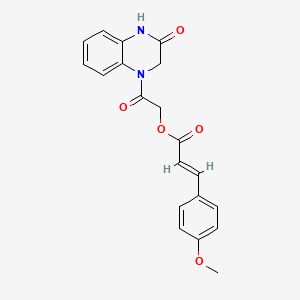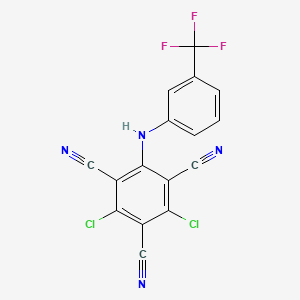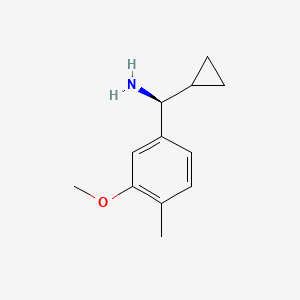
6-Amino-2-fluoronicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-fluoronicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a fluorinated analog of nicotinic acid and has been found to exhibit various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoronicotinic acid hydrochloride typically involves the use of 2,5-dibromopyridine as a raw material. In the presence of a catalyst, catalyst exchange is carried out through an isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate with high selectivity. Subsequent fluoridation steps lead to the formation of 6-Amino-2-fluoronicotinic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-fluoronicotinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Halogenation and other substitution reactions can be carried out on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
6-Amino-2-fluoronicotinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoronicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Fluoronicotinic acid: A closely related compound with similar structural properties.
2,6-Dichloro-5-fluoronicotinic acid: Another fluorinated derivative with distinct chemical and biological activities.
Uniqueness: 6-Amino-2-fluoronicotinic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the nicotinic acid backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H6ClFN2O2 |
|---|---|
Molecular Weight |
192.57 g/mol |
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-3(6(10)11)1-2-4(8)9-5;/h1-2H,(H2,8,9)(H,10,11);1H |
InChI Key |
PEHCVHVVLFFYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















